2-(7-Methoxy-1-benzofuran-3-yl)acetic acid
Overview
Description
2-(7-Methoxy-1-benzofuran-3-yl)acetic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol It is characterized by a benzofuran ring substituted with a methoxy group at the 7-position and an acetic acid moiety at the 3-position
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other cellular components.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation, immune response, oxidative stress, and viral replication, among others.
Pharmacokinetics
The compound’s molecular weight (20619 g/mol) and chemical formula (C11H10O4) suggest that it may have reasonable bioavailability .
Result of Action
Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may have a range of effects at the molecular and cellular level, potentially including inhibition of cell growth, modulation of immune response, reduction of oxidative stress, and inhibition of viral replication.
Biochemical Analysis
Biochemical Properties
They have been found to exhibit various biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1-benzofuran-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of scalable and cost-effective reagents and catalysts would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions activated by the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-3-carboxylic acid derivatives, while reduction can produce benzofuran-3-ylmethanol.
Scientific Research Applications
2-(7-Methoxy-1-benzofuran-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-3-ylacetic acid: Lacks the methoxy group at the 7-position.
7-Methoxybenzofuran: Lacks the acetic acid moiety.
Benzofuran-3-carboxylic acid: Has a carboxylic acid group instead of an acetic acid moiety.
Uniqueness
2-(7-Methoxy-1-benzofuran-3-yl)acetic acid is unique due to the presence of both the methoxy group and the acetic acid moiety, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(7-methoxy-1-benzofuran-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-4-2-3-8-7(5-10(12)13)6-15-11(8)9/h2-4,6H,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECIFNKYUBNXQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC=C2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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